N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C19H15FN6O and its molecular weight is 362.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl compounds, demonstrating significant larvicidal activity against third instar larvae. These compounds, including variations of the core pteridine structure, showed promising biological activities due to the presence of electron-withdrawing groups such as fluorine and methoxy derivatives attached to the benzyl ring (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Electrochemical and Electrochromic Properties
Liou and Chang (2008) described the synthesis of triphenylamine-containing aromatic diamines, including derivatives related to the specified compound, for use in electrochromic materials. These compounds exhibited good solubility, thermal stability, and useful electrochromic properties, indicating their potential in electronic display technologies (Liou & Chang, 2008).
Drug Metabolism and Biotransformation
Sweeny et al. (2010) explored the metabolism of fostamatinib, a prodrug of a spleen tyrosine kinase inhibitor, which shares structural similarities with the queried compound. The study provides insights into the hepatic and gut bacterial processes contributing to the overall biotransformation of similar compounds, highlighting the importance of understanding metabolic pathways in drug development (Sweeny, Li, Clough, Bhamidipati, Singh, Park, Baluom, Grossbard, & Lau, 2010).
Materials Science Applications
Research by Cheng et al. (2011) on cross-linkable hole-transporting materials (HTMs) based on N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine derivatives, including fluorophenyl and methoxyphenyl groups, demonstrated their potential in developing white light polymer light-emitting diodes (LEDs). This study underscores the versatility of such compounds in creating advanced materials for optoelectronic devices (Cheng, Liao, Shih, Shih, & Hsu, 2011).
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOBJVWFYXABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.